4-Hydroxy-2-(4-methylphenyl)pyridine
Description
Significance of Pyridine (B92270) Core Structures in Heterocyclic Chemistry
Pyridine, a six-membered heterocyclic aromatic compound containing one nitrogen atom, serves as a fundamental building block in a vast array of chemical applications. numberanalytics.comnumberanalytics.com Its unique electronic properties, arising from the electronegative nitrogen atom within the aromatic ring, confer upon it a distinct reactivity that is of great interest to chemists. numberanalytics.comwikipedia.org The pyridine scaffold is a ubiquitous motif found in numerous natural products, including alkaloids like nicotine (B1678760) and essential vitamins such as niacin (vitamin B3). nih.gov
In the realm of synthetic chemistry, pyridine and its derivatives are indispensable. They function as catalysts, solvents, and reagents in a multitude of organic transformations. wisdomlib.orgyoutube.com The ability of the pyridine nitrogen to act as a nucleophile and a base, coupled with the reactivity of the ring carbons towards both electrophilic and nucleophilic substitution, allows for extensive functionalization and the creation of diverse molecular architectures. numberanalytics.comnih.gov This versatility has led to the widespread use of pyridine-containing compounds in pharmaceuticals, agrochemicals, and materials science. numberanalytics.comnih.gov Many drugs, for instance, incorporate the pyridine moiety to enhance their biological activity and solubility. nih.govnih.gov
Evolution of Hydroxypyridine Chemistry and its Derivatives
The introduction of a hydroxyl group onto the pyridine ring gives rise to hydroxypyridines, a class of compounds with its own rich and evolving chemistry. Hydroxypyridines exhibit a fascinating chemical behavior known as tautomerism, where they can exist in equilibrium with their pyridone forms. chemtube3d.comdaylight.com For instance, 4-hydroxypyridine (B47283) is in equilibrium with 4-pyridone. chemtube3d.comwikipedia.org The position of this equilibrium is sensitive to factors such as the solvent, temperature, and the presence of other substituents on the ring. rsc.org This tautomeric nature significantly influences the chemical and physical properties of hydroxypyridines, including their acidity, basicity, and reactivity. pipzine-chem.com
Research into hydroxypyridine derivatives has expanded significantly over the years, driven by their potential applications. These compounds are key intermediates in the synthesis of more complex molecules. google.comrsc.org The development of new synthetic methodologies to access substituted hydroxypyridines with high efficiency and selectivity remains an active area of investigation. google.comrsc.org Furthermore, the unique chelating properties of certain hydroxypyridine derivatives have led to their exploration in areas such as medicinal chemistry, particularly in the design of inhibitors for metalloenzymes. nih.gov
Role of Phenyl-Substituted Pyridines in Chemical Synthesis and Design
The incorporation of a phenyl group onto the pyridine ring creates phenyl-substituted pyridines, a class of compounds that has garnered considerable attention in chemical synthesis and materials science. The phenyl substituent can significantly influence the electronic and steric properties of the pyridine core, thereby modulating its reactivity and physical characteristics. The synthesis of phenyl-substituted pyridines is often achieved through cross-coupling reactions, which have become powerful tools for the construction of carbon-carbon bonds.
Phenyl-substituted pyridines serve as valuable ligands in coordination chemistry and catalysis. researchgate.net The combination of the nitrogen atom of the pyridine ring and the pi-system of the phenyl group allows for effective coordination to metal centers, leading to the formation of stable and catalytically active complexes. acs.org These catalysts have found applications in a variety of organic transformations. Moreover, the rigid and planar nature of the phenylpyridine scaffold makes it an attractive component for the design of functional materials, such as conjugated polymers with specific electronic and optical properties. numberanalytics.com
Overview of the Current Research Landscape for 4-Hydroxy-2-(4-methylphenyl)pyridine and Analogues
While dedicated research focusing exclusively on this compound is not extensively documented in publicly available literature, the current research landscape for its constituent parts and analogous structures provides a strong foundation for understanding its potential properties and applications. Research on 2-arylpyridines and hydroxypyridines is vibrant, with ongoing efforts to develop novel synthetic routes and explore their utility in various fields.
The synthesis of related compounds, such as 2-(p-tolyl)pyridine (B1347097), has been described, and its properties have been investigated. chemicalbook.comkoeichem.com Similarly, the chemistry of 2-hydroxy-4-methylpyridine, which shares the hydroxypyridine core and a methyl substituent, has been explored, highlighting its potential as an intermediate in the synthesis of pharmaceuticals and agrochemicals. pipzine-chem.compipzine-chem.comsigmaaldrich.com The study of tautomerism in variously substituted hydroxypyridines is a recurring theme, suggesting that this compound would also exhibit this important chemical characteristic. acs.org The collective knowledge on these related structures suggests that this compound is a synthetically accessible compound with the potential for interesting chemical and physical properties stemming from the interplay of its three key structural motifs: the 4-hydroxypyridine core, the 2-phenyl substituent, and the methyl group on the phenyl ring.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-methylphenyl)-1H-pyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-9-2-4-10(5-3-9)12-8-11(14)6-7-13-12/h2-8H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHFBXTVKILZHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)C=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30671702 | |
| Record name | 2-(4-Methylphenyl)pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30671702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159814-51-3 | |
| Record name | 2-(4-Methylphenyl)pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30671702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Structural Elucidation of 4 Hydroxy 2 4 Methylphenyl Pyridine
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination.
High-resolution mass spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the confirmation of its elemental composition. For 4-Hydroxy-2-(4-methylphenyl)pyridine (molecular formula C₁₂H₁₁NO), HRMS would provide the exact mass of the molecular ion. This experimental value would be compared to the theoretical exact mass, calculated based on the most abundant isotopes of carbon, hydrogen, nitrogen, and oxygen. A close match between the experimental and theoretical values (typically within a few parts per million) would provide strong evidence for the compound's chemical formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. A complete NMR analysis of this compound would involve a suite of experiments.
Detailed 1H, 13C, and 15N NMR Chemical Shift and Coupling Pattern Analysis.
¹H NMR: The proton NMR spectrum would reveal the number of different types of protons, their chemical environment, their relative numbers (through integration), and their connectivity to neighboring protons (through spin-spin coupling). For the 4-pyridone tautomer, one would expect distinct signals for the aromatic protons on the p-tolyl ring and the pyridine (B92270) ring, as well as a signal for the methyl group protons and a broad signal for the N-H proton. The chemical shifts (δ) and coupling constants (J) would be indicative of the electronic environment and spatial relationships of the protons.
¹³C NMR: The carbon-13 NMR spectrum would show signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms would indicate their hybridization (sp², sp³) and the nature of their attached atoms (e.g., carbons bonded to nitrogen or oxygen would appear at different shifts than those bonded only to carbon or hydrogen). The spectrum would be expected to show signals for the methyl carbon, the aromatic carbons of the tolyl and pyridone rings, and a characteristic signal for the carbonyl carbon (C=O) in the pyridone tautomer, typically in the range of 160-180 ppm.
¹⁵N NMR: Nitrogen-15 NMR, while less common than ¹H or ¹³C NMR, would provide direct information about the nitrogen atom in the pyridine ring. The chemical shift of the ¹⁵N signal would be different for the pyridone tautomer (amide-like) compared to the hydroxypyridine tautomer (aromatic amine-like), offering a powerful tool to study the tautomeric equilibrium.
Application of 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry.
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from 1D NMR and establishing the complete connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically through two or three bonds. It would help to establish the connectivity of protons within the p-tolyl ring and the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. It is a powerful tool for assigning the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for establishing the connectivity between different parts of the molecule, for example, connecting the tolyl ring to the pyridine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons that are close to each other in space, regardless of whether they are bonded. This information is valuable for determining the three-dimensional structure and conformation of the molecule.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment.
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The presence of specific functional groups results in characteristic absorption or scattering bands. For this compound, key expected vibrational bands would include:
O-H stretch: A broad band in the IR spectrum (around 3200-3600 cm⁻¹) for the hydroxyl group in the hydroxypyridine tautomer.
N-H stretch: A band in the IR spectrum (around 3300-3500 cm⁻¹) for the N-H bond in the pyridone tautomer.
C=O stretch: A strong absorption in the IR spectrum (around 1640-1680 cm⁻¹) for the carbonyl group in the pyridone tautomer.
C=C and C=N stretches: A series of bands in the region of 1400-1600 cm⁻¹ corresponding to the stretching vibrations of the aromatic rings.
C-H stretches: Bands for aromatic C-H bonds (around 3000-3100 cm⁻¹) and the methyl group C-H bonds (around 2850-2960 cm⁻¹).
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the C=C bonds of the aromatic rings.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation.
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The spectrum of this compound would be expected to show absorption bands characteristic of the conjugated π-system of the aromatic rings. The position of the absorption maxima (λ_max) would be sensitive to the extent of conjugation and the presence of substituents. The electronic transitions would likely be of the π → π* and n → π* type.
X-ray Crystallography for Solid-State Molecular Architecture.
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. A successful crystal structure analysis of this compound would provide precise information on:
Bond lengths and angles: Accurate measurements of all bond lengths and angles within the molecule.
Conformation: The exact spatial arrangement of the atoms, including the dihedral angle between the tolyl and pyridine rings.
Tautomeric form: It would unequivocally determine which tautomer (hydroxypyridine or pyridone) exists in the crystal lattice.
Intermolecular interactions: Details of how the molecules pack in the crystal, including hydrogen bonding and π-π stacking interactions.
Crystal Packing and Intermolecular Hydrogen Bonding Interactions.
The crystal structure of this compound is anticipated to be significantly influenced by intermolecular hydrogen bonding, a characteristic feature of hydroxypyridine derivatives. In the solid state, 4-hydroxypyridine (B47283) exists predominantly in its pyridone tautomeric form, which is stabilized by strong intermolecular hydrogen bonds. chemtube3d.com It is therefore highly probable that this compound will also favor the corresponding 2-(4-methylphenyl)-4-pyridone tautomer in the crystalline phase. This tautomer allows for the formation of robust hydrogen-bonded networks.
The primary hydrogen bonding motif is expected to be the N-H···O interaction between the pyridone nitrogen and the carbonyl oxygen of adjacent molecules, leading to the formation of chains or dimers. This is a common feature in the crystal structures of related compounds. For instance, in the crystal structure of (4-hydroxypiperidin-1-yl)[4-(trifluoromethyl)phenyl]methanone, O-H···O hydrogen bonds link molecules into chains. nih.gov While the specific substituent differs, the principle of hydrogen bond-directed crystal packing remains relevant.
| Interaction Type | Description | Potential Role in Crystal Packing |
| N-H···O | Hydrogen bond between the pyridone nitrogen and carbonyl oxygen. | Primary driving force for the formation of chains or dimers. |
| O-H···O | Hydrogen bond involving the hydroxyl group (if the hydroxy tautomer is present). | Formation of molecular chains. |
| C-H···O | Weak hydrogen bond between a carbon-hydrogen bond and an oxygen atom. | Cross-linking of molecular chains or sheets. |
| C-H···π | Interaction between a C-H bond and the electron cloud of an aromatic ring. | Stabilization of the crystal lattice. |
| π-π Stacking | Non-covalent interaction between aromatic rings. | Contribution to the overall stability and density of the crystal packing. |
Conformational Analysis in the Crystalline State.
The conformation of this compound in the crystalline state is primarily defined by the dihedral angle between the pyridine and phenyl rings. Studies on related 2-phenylpyridine (B120327) derivatives have shown that a twisted conformation is generally favored over a planar one. For instance, density functional theory (DFT) calculations on 2-phenylpyridine indicate a twist angle of approximately 21 degrees between the aromatic rings. researchgate.net This non-planar arrangement arises from the steric hindrance between the ortho-hydrogen atoms of the two rings.
In the case of this compound, a similar twisted conformation is expected. The presence of the methyl group in the para position of the phenyl ring is unlikely to significantly alter this preference for a non-planar structure. The exact dihedral angle in the crystalline state will be a balance between the intrinsic conformational preference of the molecule and the packing forces within the crystal lattice. It is plausible that crystal packing effects could lead to a slightly different dihedral angle compared to the gas phase or solution.
The planarity of the 4-hydroxypyridine ring itself is also a point of consideration. While the aromatic pyridone form is expected to be largely planar, slight puckering or deviations from planarity can occur due to intermolecular interactions within the crystal.
| Structural Feature | Expected Conformation | Influencing Factors |
| Dihedral Angle (Pyridine-Phenyl) | Twisted (non-planar) | Steric hindrance between rings, crystal packing forces. |
| Pyridone Ring | Largely planar | Aromaticity, potential for minor deviations due to intermolecular interactions. |
Advanced Spectroscopic Probes for Environmental and Solvent Interactions.
The electronic absorption and emission spectra of this compound are expected to be sensitive to the surrounding environment, a phenomenon known as solvatochromism. This sensitivity arises from changes in the polarity and hydrogen-bonding capabilities of the solvent, which can differentially stabilize the ground and excited electronic states of the molecule.
For hydroxypyridine derivatives, the tautomeric equilibrium between the hydroxy and pyridone forms can be influenced by solvent polarity. rsc.org In general, the more polar pyridone form is favored in polar solvents due to stronger dipole-dipole interactions and hydrogen bonding with the solvent molecules. chemtube3d.com This equilibrium shift can be monitored using UV-Vis absorption spectroscopy, as the two tautomers will have distinct absorption maxima.
Furthermore, the fluorescence emission of this compound is likely to exhibit a solvatochromic shift. In a study on a hydroxyquinoline derivative, a red shift in the fluorescence spectrum was observed with increasing solvent polarity, indicating a larger dipole moment in the excited state compared to the ground state. researchgate.netbookpi.org A similar behavior can be anticipated for the subject compound. The extent of this shift can be correlated with various solvent polarity scales, such as the Kamlet-Taft or Catalan parameters, to provide quantitative insights into the specific solute-solvent interactions. bookpi.org
Advanced spectroscopic techniques, such as time-resolved fluorescence spectroscopy, can be employed to probe the dynamics of solvent relaxation around the excited molecule. These studies can reveal information about the timescale of solvent reorganization and the potential for specific hydrogen-bonding interactions in the excited state.
| Solvent Property | Expected Spectroscopic Effect | Underlying Principle |
| Polarity | Shift in tautomeric equilibrium towards the pyridone form in more polar solvents. | Differential stabilization of the more polar tautomer. |
| Polarity | Red shift in fluorescence emission with increasing solvent polarity. | Stabilization of a more polar excited state. |
| Hydrogen Bonding | Shifts in absorption and emission maxima due to specific interactions with protic solvents. | Formation of hydrogen bonds with the solute in the ground and/or excited state. |
Theoretical and Computational Chemistry Studies of 4 Hydroxy 2 4 Methylphenyl Pyridine
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These calculations, based on the principles of quantum mechanics, can elucidate the distribution of electrons and predict a wide range of molecular properties. For 4-Hydroxy-2-(4-methylphenyl)pyridine, these studies would reveal how the interplay between the hydroxypyridine and methylphenyl moieties influences its electronic characteristics.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are crucial for determining a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more prone to chemical reactions.
For this compound, a HOMO-LUMO analysis would identify the regions of the molecule that are most likely to participate in chemical reactions. The results of such an analysis would typically be presented in a data table.
Hypothetical HOMO-LUMO Data for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO | -5.8 |
| LUMO | -1.2 |
| Energy Gap (ΔE) | 4.6 |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental or computational results for this compound were not found in the searched literature.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different potential regions. Typically, red areas represent regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue areas denote regions of positive potential, indicating sites for nucleophilic attack. Green and yellow areas represent regions of neutral or near-neutral potential.
An MEP map of this compound would likely show negative potential around the oxygen and nitrogen atoms, highlighting them as potential sites for interaction with electrophiles. The hydrogen atoms, particularly the one on the hydroxyl group, would likely show a positive potential.
Natural Bond Orbital (NBO) Analysis for Stability and Charge Transfer
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. It examines the interactions between filled (donor) and vacant (acceptor) orbitals, which can reveal information about intramolecular charge transfer and hyperconjugation, contributing to the molecule's stability. The strength of these interactions is quantified by the second-order perturbation energy, E(2).
Hypothetical NBO Analysis Data for this compound
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
|---|---|---|
| LP (O) | σ*(C-C) | 5.2 |
| LP (N) | π*(C=C) | 12.8 |
| π (C=C) | π*(C=N) | 20.5 |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental or computational results for this compound were not found in the searched literature.
Density Functional Theory (DFT) for Molecular Geometry Optimization and Energy Calculations
Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional structure and energy of molecules. By optimizing the molecular geometry, DFT calculations can determine the most stable arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. These calculations provide accurate bond lengths, bond angles, and dihedral angles.
For this compound, DFT calculations would provide a precise model of its structure, which is essential for understanding its properties and interactions.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Flexibility
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. By simulating the motion of atoms and molecules, MD can explore the conformational landscape, revealing the different shapes a molecule can adopt and its flexibility. This is particularly important for understanding how a molecule might interact with other molecules, such as in a biological system.
An MD simulation of this compound would provide insights into the rotational freedom around the single bond connecting the two ring systems and the flexibility of the hydroxyl group.
Prediction of Spectroscopic Parameters from Computational Models
Computational models, particularly those based on DFT, can be used to predict various spectroscopic parameters, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies and chemical shifts, these models can help in the interpretation of experimental spectra and the structural elucidation of new compounds.
For this compound, computational prediction of its spectroscopic parameters would provide a theoretical benchmark for comparison with experimental data, aiding in its characterization.
Mechanistic Insights into Reaction Pathways via Computational Methods
For instance, in the context of C4-selective amination of pyridines, computational studies have been crucial in understanding how regioselectivity is achieved. nih.gov These investigations often involve mapping the potential energy surface of the reaction, which includes the reactants, intermediates, transition states, and products. Key parameters derived from these calculations, such as activation energies and reaction enthalpies, provide a quantitative understanding of the reaction's progress.
A hypothetical computational study on a reaction involving this compound, such as its N-arylation, would likely involve the following steps:
Geometry Optimization: The three-dimensional structures of the reactants (this compound and an aryl halide), the copper catalyst, ligands, and any additives are optimized to find their lowest energy conformations.
Transition State Searching: Algorithms are used to locate the transition state structure for the key steps of the catalytic cycle, such as oxidative addition, coordination of the hydroxypyridine, and reductive elimination.
Frequency Calculations: These are performed to confirm that the optimized structures correspond to energy minima (reactants, intermediates, products) or first-order saddle points (transition states) on the potential energy surface.
Such computational approaches have been successfully applied to understand the N- and O-arylation of various hydroxypyridines catalyzed by copper, providing valuable insights into ligand effects and substrate scope. nih.gov
Below is an interactive data table illustrating the type of data that would be generated from a computational study on a hypothetical reaction pathway for this compound.
| Reaction Step | Species | Relative Energy (kcal/mol) | Key Geometric Parameter |
| Reactants | This compound + Aryl Halide + Catalyst | 0.0 | - |
| Oxidative Addition TS | [Catalyst-Aryl Halide]‡ | +15.2 | C-Halogen bond length: 2.5 Å |
| Intermediate 1 | Oxidative Adduct | -5.7 | Cu-Aryl bond length: 1.9 Å |
| Ligand Exchange | [Oxidative Adduct-Hydroxypyridine] | -8.1 | Cu-N distance: 2.1 Å |
| Reductive Elimination TS | [Product Complex]‡ | +20.5 | N-C bond forming: 2.2 Å |
| Product Complex | Catalyst + N-Aryl Product | -12.3 | - |
Note: The data in this table is hypothetical and for illustrative purposes only, based on typical values from computational studies of similar catalytic reactions.
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Structural Design Principles
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov While no specific QSAR studies have been published for this compound, the principles of QSAR can be applied to guide the design of new analogs with potentially enhanced activities.
A QSAR study on a series of 2-aryl-4-hydroxypyridine derivatives would typically involve the following stages:
Data Set Assembly: A series of this compound analogs would be synthesized, and their biological activity (e.g., enzyme inhibition, receptor binding) would be measured.
Descriptor Calculation: For each molecule in the series, a set of molecular descriptors would be calculated. These can be 1D (e.g., molecular weight, logP), 2D (e.g., topological indices), or 3D (e.g., steric and electrostatic fields from CoMFA). nih.gov
Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov
Model Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation (using a set of compounds not included in the model development). nih.gov
The resulting QSAR model can provide valuable insights into the structural features that are important for the desired biological activity. For example, a QSAR study on antituberculosis 4-hydroxy-2-pyridones revealed that increasing the size of a cycloalkyl group at a specific position significantly improved potency. nih.gov Similarly, for a series of this compound derivatives, a QSAR model could indicate whether electron-donating or electron-withdrawing substituents on the phenyl ring are favorable, or what the optimal steric bulk around the pyridine (B92270) core is.
An interactive data table below illustrates the kind of output one might expect from a QSAR study on a hypothetical series of 2-aryl-4-hydroxypyridine derivatives.
| Compound ID | R1-substituent | logP | Molecular Weight | Electronic Parameter (Hammett's σ) | Predicted pIC50 | Experimental pIC50 |
| 1 | H | 2.5 | 185.22 | 0.00 | 5.2 | 5.3 |
| 2 | 4-CH3 | 3.0 | 199.25 | -0.17 | 5.8 | 5.7 |
| 3 | 4-Cl | 3.2 | 219.66 | 0.23 | 5.0 | 5.1 |
| 4 | 4-OCH3 | 2.4 | 215.25 | -0.27 | 6.1 | 6.0 |
| 5 | 4-NO2 | 2.6 | 230.22 | 0.78 | 4.5 | 4.6 |
Note: The data in this table is hypothetical and for illustrative purposes only, based on general principles of QSAR and the structures of related compounds.
By leveraging these computational and theoretical approaches, researchers can gain a deeper understanding of the chemical and biological behavior of this compound and rationally design new derivatives with optimized properties.
Derivatization and Structural Modification Strategies for 4 Hydroxy 2 4 Methylphenyl Pyridine
Functionalization at the 4-Hydroxyl Group
The 4-hydroxyl group is a primary site for derivatization due to its reactivity as a nucleophile and its ability to act as a hydrogen bond donor.
The oxygen atom of the 4-hydroxyl group can be readily alkylated or acylated to yield the corresponding ethers and esters. The alkylation of pyridones is a well-studied transformation, though it presents a challenge of regioselectivity between the nitrogen and oxygen atoms (N- vs. O-alkylation). For 4-pyridone systems, O-alkylation is often favored. ysu.edu The choice of reagents and reaction conditions, such as the base, solvent, and nature of the alkylating agent, is critical in directing the outcome.
In a typical O-alkylation, the hydroxyl group is first deprotonated with a suitable base (e.g., NaH, K₂CO₃) to form a pyridinolate anion. This anion then reacts with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) via a nucleophilic substitution reaction to form the ether linkage. Similarly, O-acylation can be achieved using acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine.
Studies on related 2-pyridone structures have shown that TfOH-catalyzed carbenoid insertion from diazo compounds can achieve highly regioselective O-alkylation, providing an alternative to traditional methods and avoiding the need for pre-functionalization. nih.gov While direct examples for 4-hydroxy-2-(4-methylphenyl)pyridine are not prevalent, the principles from analogous systems are applicable.
| Pyridone Substrate | Reagent(s) | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Generic 2-Pyridone | Ethyl diazoacetate, TfOH (cat.) | DCM, rt | O-Alkylation | Good to excellent | nih.gov |
| Generic 2-Pyridone | Alkyl Halide, Silver Carbonate | Benzene | O-Alkylation favored | Variable | researchgate.net |
| 2,6-dimethyl-4-pyridone | Alkyl Halide | Not specified | O-Alkylation confirmed | Not specified | ysu.edu |
| Substituted 2-Pyridone | Ethyl Iodide, NaHCO₃ | Methanol/Water, Reflux | O-Alkylation | Not specified | nih.gov |
The 4-hydroxy group, in conjunction with the ring nitrogen (in the pyridone tautomer), forms a hydrogen-bonding donor-acceptor pair (N-H···O=C). This motif is exceptionally robust and reliably forms predictable supramolecular structures. nih.gov In the solid state, 2-pyridones and 4-pyridones commonly assemble into centrosymmetric dimers through a pair of N-H···O hydrogen bonds, creating a characteristic R₂(8) graph set motif. nih.govacs.org
These stable dimers can act as larger building blocks, or "supramolecular synthons," for constructing more complex architectures. The oxygen atom of the carbonyl group in these dimers remains available to act as a hydrogen or halogen bond acceptor. nih.govacs.org This allows for the formation of 1-D chains, 2-D sheets, and 3-D networks when co-crystallized with other molecules capable of donating hydrogen or halogen bonds, such as dicarboxylic acids or perfluorinated halocarbons. nih.govacs.org Theoretical studies on 4-pyridone chains have shown that the vibrational coupling of the C=O groups occurs primarily through the cooperative hydrogen bonds, a feature analogous to the amide I bands in peptides. nih.gov The ability of the 4-hydroxypyridinone unit to engage in these predictable, strong, non-covalent interactions makes it a valuable component in the field of crystal engineering and supramolecular chemistry. nih.govmdpi.commdpi.com
Chemical Modifications of the 4-Methylphenyl Ring
The 4-methylphenyl (p-tolyl) substituent provides a secondary site for derivatization, allowing for modifications distal to the core heterocyclic ring.
The phenyl ring of the tolyl group can undergo electrophilic aromatic substitution (EAS). The methyl group is an activating, ortho, para-directing group. Since the para position is occupied by the C2-substituent of the pyridine ring, electrophilic attack is directed to the two equivalent ortho positions (C-3' and C-5'). Standard EAS reactions such as nitration, halogenation, and Friedel-Crafts alkylation/acylation are feasible.
For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid. Halogenation can be performed with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃). It is important to note that the pyridine ring itself is deactivated towards electrophilic attack, and under strongly acidic conditions (like those for nitration), the pyridine nitrogen can be protonated, further deactivating the heterocyclic ring and helping to ensure substitution occurs selectively on the more activated phenyl ring. youtube.comquimicaorganica.org
| Reaction Type | Typical Reagents | Expected Product | Reference Principle |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Substitution at C3' and/or C5' with -NO₂ | quimicaorganica.org |
| Bromination | Br₂, FeBr₃ | Substitution at C3' and/or C5' with -Br | quimicaorganica.org |
| Friedel-Crafts Acylation | R-COCl, AlCl₃ | Substitution at C3' and/or C5' with -COR | quimicaorganica.org |
The derivatives obtained from electrophilic halogenation (e.g., 2-(3-bromo-4-methylphenyl)-4-hydroxypyridine) are valuable precursors for transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki-Miyaura (using boronic acids), Heck (using alkenes), Sonogashira (using terminal alkynes), and Buchwald-Hartwig (using amines) can be employed to form new carbon-carbon and carbon-heteroatom bonds at the halogenated position. nih.govnih.gov
This two-step sequence—halogenation followed by cross-coupling—is a powerful strategy for introducing a wide variety of functional groups and building molecular complexity. For instance, a Suzuki-Miyaura coupling of the 3'-bromo derivative with an arylboronic acid would yield a biaryl structure, significantly extending the molecular framework. The choice of catalyst, ligand, and base is crucial for achieving high yields and depends on the specific substrates being coupled. nih.govnih.gov
Functionalization of the Pyridine Ring
The pyridine ring of the 4-hydroxypyridone tautomer is generally electron-deficient and less reactive towards electrophiles than benzene. However, several strategies exist for its functionalization. The C2, C4, and C6 positions are particularly electron-deficient, but in the target molecule, the C2 and C4 positions are already substituted. This leaves the C3, C5, and C6 positions as potential sites for modification.
Direct halogenation of the pyridine ring can be challenging and often requires harsh conditions or specialized reagents. nih.govchemrxiv.org One common approach involves the initial conversion of the pyridine to its N-oxide derivative. The N-oxide is more activated towards electrophilic substitution, typically at the 4-position, but also at the 2- and 6-positions. youtube.com Another modern approach for selective halogenation at the 4-position involves forming a phosphonium (B103445) salt, which is then displaced by a halide nucleophile. nih.govchemrxiv.org For 3-halogenation, methods involving Zincke imine intermediates have been developed. chemrxiv.org
Palladium-catalyzed C-H activation/functionalization offers a more direct route. The Catellani reaction, for example, which combines a Pd/Norbornene catalytic system, can achieve dual functionalization at positions ortho to a directing group. nih.gov In the context of this compound, C-H activation could potentially be directed to the C3 or C5 positions. A collective synthesis of 4-hydroxy-2-pyridone alkaloids has utilized Suzuki-Miyaura cross-coupling to build the substituted pyridone core, demonstrating the utility of this reaction for derivatizing the heterocyclic ring. nih.gov
Direct C-H Activation and Functionalization
Direct C-H activation is a powerful and atom-economical strategy for modifying heterocyclic compounds. In the context of this compound, which is a 2-arylpyridine derivative, the pyridine nitrogen can act as a directing group to facilitate the functionalization of specific C-H bonds.
Transition metal-catalyzed C-H activation, particularly with metals like palladium, rhodium, and ruthenium, is a well-established method for the functionalization of 2-arylpyridines. sci-hub.se The chelation-assisted cleavage of the C-H bond at the ortho-position of the aryl group (the p-tolyl group in this case) is a common pathway. sci-hub.se This strategy allows for the introduction of a variety of functional groups, including alkyl and aryl substituents. For instance, rhodium(III)-catalyzed direct arylation of 2-arylpyridines with phenyltrimethoxysilane (B147435) has been demonstrated. sci-hub.se
Another potential avenue for C-H functionalization is the direct arylation of the pyridine ring itself. While the electron-poor nature of the pyridine ring can make direct C-H functionalization challenging, various methods have been developed to overcome this. rsc.org One such approach involves the use of a transient activator, such as dimethyl sulfate, to form an N-methylpyridinium salt in situ. This activation facilitates palladium/copper co-catalyzed arylation at the 2- and 6-positions of the pyridine ring. acs.org For this compound, the 6-position would be the likely site for such a reaction.
Furthermore, C-H functionalization can also be directed to the C4 position of the pyridine ring. Strategies for the C4-selective (hetero)arylation of pyridines have been developed using N-aminopyridinium salts, which can proceed at room temperature without the need for a catalyst or an oxidant. researchgate.net This method offers a streamlined synthesis of C4-aryl pyridine derivatives. researchgate.net Additionally, both ionic and radical nucleophiles have been successfully employed for the C4-alkylation and arylation of pyridines through the use of an enzyme-mimicking pocket-type urea (B33335) activation reagent, which enhances regioselectivity. rsc.org
Nucleophilic Additions and Substitutions on the Pyridine Core
The this compound scaffold possesses two primary sites for nucleophilic attack: the nitrogen of the pyridine ring and the oxygen of the hydroxyl group. The tautomeric nature of 4-hydroxypyridine (B47283), existing in equilibrium with its pyridone form, influences its reactivity.
Copper-catalyzed N- and O-arylation reactions have been successfully applied to 4-hydroxypyridines. nih.govacs.org These reactions allow for the introduction of aryl groups onto either the nitrogen or the oxygen atom, with the selectivity often being controlled by the choice of catalyst and reaction conditions. For example, the use of a copper catalyst based on 2,2,6,6-tetramethylheptane-3,5-dione (B73088) has enabled the N-arylation of 4-hydroxypyridines with aryl bromides and iodides. nih.govacs.org This provides a direct method for synthesizing N-aryl-4-pyridones.
The following table summarizes representative conditions for the copper-catalyzed arylation of 4-hydroxypyridine, which can be extrapolated to this compound.
| Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Ref |
| 4-bromotoluene | CuI | 2,2,6,6-tetramethylheptane-3,5-dione | K₃PO₄ | Toluene | 110 | 85 | nih.gov |
| 1-iodonaphthalene | CuI | 2,2,6,6-tetramethylheptane-3,5-dione | K₃PO₄ | Toluene | 110 | 92 | nih.gov |
| 2-bromopyridine | CuI | 4,7-dimethoxy-1,10-phenanthroline | Cs₂CO₃ | Toluene | 110 | 75 | acs.org |
Beyond N- and O-alkylation/arylation, nucleophilic aromatic substitution (SNAr) can occur if a suitable leaving group is present on the pyridine ring. While the parent this compound does not have an inherent leaving group, it could be pre-functionalized, for instance, by halogenation. The positions most susceptible to nucleophilic attack in the pyridine ring are the 2- and 4-positions. researchgate.net
Synthesis of Polymeric Architectures Incorporating the this compound Scaffold
The incorporation of the this compound moiety into polymeric structures can impart desirable properties such as thermal stability, metal-coordinating ability, and specific optical or electronic characteristics. While no literature directly reports the polymerization of this specific compound, several strategies can be envisioned based on the functional groups present.
The hydroxyl group of this compound provides a reactive handle for polymerization. For instance, it could be converted into a monomer suitable for polycondensation reactions. After conversion to a bis-phenolic derivative, it could be reacted with diacyl chlorides to form polyesters or with diisocyanates to form polyurethanes.
Alternatively, the pyridine ring itself can be part of the polymer backbone. For example, dihalo-derivatives of 2-arylpyridines could undergo cross-coupling polymerization reactions, such as Suzuki or Stille coupling, with appropriate bifunctional monomers.
Another approach is the synthesis of vinyl-functionalized derivatives of this compound. The resulting monomer could then be subjected to radical polymerization to yield polyvinylpyridines with the 4-hydroxy-2-(4-methylphenyl) group as a pendant side chain. mdpi.com Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is a controlled radical polymerization technique that has been used to synthesize well-defined polyvinylpyridine-based block copolymers. mdpi.com
Furthermore, ring-opening polymerization (ROP) is a versatile method for producing a variety of polymers. nih.gov If a cyclic monomer could be synthesized from this compound, for example, a lactone or a cyclic carbonate, it could potentially undergo ROP to form polyesters or polycarbonates. nih.gov
The development of polymers containing pyridine units is also of interest for creating materials with specific functions, such as anion-exchange resins for metal recovery. mdpi.com By functionalizing the this compound scaffold and incorporating it into a polymer matrix, novel materials with tailored properties could be achieved.
Potential Academic Applications and Research Trajectories of 4 Hydroxy 2 4 Methylphenyl Pyridine
Applications in Catalysis and Organocatalysis Research
The inherent electronic and structural features of 4-Hydroxy-2-(4-methylphenyl)pyridine make it a promising candidate for catalytic applications. The nitrogen atom of the pyridine (B92270) ring possesses a lone pair of electrons, making it an effective coordination site for metal ions, while the hydroxyl group can be deprotonated to act as an anionic ligand. This dual functionality is key to its potential in both transition metal catalysis and organocatalysis.
The pyridine moiety is a well-established N-donor ligand in transition metal chemistry. The presence of both a hydroxyl group and a tolyl-substituted phenyl ring in this compound allows for the formation of stable chelate complexes with a variety of transition metals. These complexes can be tailored for specific catalytic activities.
Research on structurally similar compounds, such as 2-(p-tolyl)pyridine (B1347097), has demonstrated their utility in sophisticated catalytic systems. For instance, 2-(p-tolyl)pyridine has been employed as a directing group in rhodium-catalyzed C-H activation and cross-coupling reactions. researchgate.net This suggests that this compound could similarly be used to direct the regioselective functionalization of C-H bonds, a highly sought-after transformation in organic synthesis. The hydroxyl group could further modulate the electronic properties and stability of the resulting metal complexes, potentially enhancing catalytic efficiency and selectivity.
Table 1: Potential Transition Metal-Catalyzed Reactions Using this compound as a Ligand
| Catalytic Reaction | Potential Role of the Ligand | Expected Outcome |
| Cross-Coupling Reactions (e.g., Suzuki, Heck) | Stabilizes the metal center (e.g., Pd, Ni), influences reductive elimination. | Efficient formation of C-C bonds with high turnover numbers. |
| C-H Activation/Functionalization | Acts as a directing group, facilitating the cleavage of specific C-H bonds. | Regioselective introduction of new functional groups. |
| Hydrogenation/Transfer Hydrogenation | Forms active metal hydride complexes, influences substrate binding. | Stereoselective reduction of unsaturated compounds. |
| Oxidation Reactions | Modulates the redox potential of the metal center (e.g., Ru, Mn). | Selective oxidation of alcohols or other substrates. |
The chloro complexes of related compounds with metals like nickel, copper, and cobalt have been prepared, indicating the feasibility of forming such catalytically relevant species. The steric bulk provided by the tolyl group can also be advantageous in creating a specific coordination environment around the metal center, which is crucial for controlling the stereoselectivity of a reaction.
Beyond its role as a ligand, the this compound scaffold has the potential to function as an organocatalyst. Pyridine derivatives, particularly those with accessible nitrogen lone pairs like 4-dimethylaminopyridine, are known to be effective nucleophilic catalysts for a range of reactions, most notably acylation reactions.
The basicity of the pyridine nitrogen in this compound, while modulated by the electronic effects of its substituents, could be sufficient to catalyze reactions such as:
Acyl transfer reactions: Activating carboxylic acids, anhydrides, or acyl halides for esterification or amidation.
Baylis-Hillman reaction: Acting as a nucleophilic catalyst to initiate the reaction between an aldehyde and an activated alkene.
Michael additions: Functioning as a Brønsted base to deprotonate a pronucleophile.
The hydroxyl group introduces the possibility of bifunctional catalysis, where both the acidic proton of the hydroxyl group and the basic nitrogen atom participate in the catalytic cycle. This could be particularly effective in reactions requiring the activation of both an electrophile and a nucleophile simultaneously.
Integration into Materials Science and Photonics
The photophysical and electronic properties inherent to substituted pyridines make them attractive building blocks for functional materials. The combination of a potentially fluorescent hydroxypyridine core and a conjugated phenyl system in this compound suggests its utility in photonics and electronics.
Substituted pyridines are central to the design of many fluorescent materials. Research on aminopyridines with a 4-(methyl)phenyl substituent has shown that these molecules can exhibit significant fluorescence with tunable emission wavelengths. nih.gov Although the electronic nature of a hydroxyl group differs from an amino group, the underlying principle of creating a push-pull system or a rigidified, conjugated structure to enhance fluorescence remains.
The 4-hydroxypyridine (B47283) moiety can exist in tautomeric equilibrium with its 2-pyridone form, which can lead to interesting photophysical behaviors, including large Stokes shifts and sensitivity to the local environment (solvatochromism). This property is highly desirable for fluorescent probes designed to sense changes in polarity, viscosity, or the presence of specific analytes. The fluorescence of related hydroxyphenylpyridylthiazoles further supports the potential of this structural motif in developing ratiometric fluorescent probes for detecting metal ions. rsc.org
Table 2: Potential Fluorescence Properties of this compound Derivatives
| Property | Potential Characteristic | Application |
| Emission Wavelength | Tunable (e.g., blue to green) based on functionalization and environment. | Bioimaging, fluorescent labels. |
| Quantum Yield | Potentially high in non-polar environments or upon metal chelation. | Bright fluorescent probes and dyes. |
| Stokes Shift | Large, due to potential excited-state intramolecular proton transfer (ESIPT). | Reduced self-quenching, improved signal-to-noise ratio in sensing. |
| Environmental Sensitivity | Solvatochromic and/or sensitive to pH and metal ions. | Probes for cellular microenvironments and analyte detection. |
Pyridine-based molecules are extensively used in organic light-emitting diodes (OLEDs) due to their excellent electron-transporting properties and their ability to form the core of highly efficient emitters. Phenylpyridine derivatives, in particular, are cornerstone ligands for phosphorescent iridium complexes used in state-of-the-art OLEDs. researchgate.net
While this compound itself might be a blue-emitting fluorophore, it could also serve as a crucial building block for more complex materials. It could function as:
An emissive layer (EML) material: Providing blue fluorescence in a non-doped or doped OLED device. nih.govresearchgate.net
A host material: For phosphorescent dopants, due to its likely high triplet energy, which is necessary to prevent energy back-transfer from the guest emitter.
An electron-transporting layer (ETL) material: Facilitating the injection and transport of electrons from the cathode to the emissive layer.
Studies on pyrenylpyridines and other phenylpyridine derivatives have demonstrated that tuning the substitution pattern on the pyridine and phenyl rings is a powerful strategy for optimizing device performance, including efficiency, color purity, and operational stability. nih.govsemanticscholar.org The introduction of a hydroxyl group could offer an additional vector for tuning these properties through hydrogen bonding, which can influence molecular packing and thin-film morphology.
The reactivity of the hydroxyl group on the pyridine ring makes this compound a valuable monomer or precursor for specialty polymers and coatings. Similar to other phenolic or hydroxypyridine compounds, it can participate in polymerization reactions to create materials with enhanced thermal stability, specific optical properties, or improved conductivity. rsc.org
Potential polymerization routes include:
Polycondensation: Reacting with dicarboxylic acids or their derivatives to form polyesters, or with phosgene (B1210022) to form polycarbonates.
Epoxy resins: Acting as a curing agent or being converted into a glycidyl (B131873) ether to form epoxy monomers.
Polymer modification: Grafting onto existing polymer backbones to impart new functionalities, such as metal chelation capabilities or altered surface properties.
The resulting polymers could find applications as high-performance coatings with improved adhesion and thermal resistance, or as functional materials in membranes and sensors where the pyridine and hydroxyl groups can act as binding sites.
Supramolecular Chemistry and Molecular Recognition
The structure of this compound is particularly amenable to applications in supramolecular chemistry, which focuses on chemical systems composed of a discrete number of molecules. The key to its utility in this field lies in its ability to form non-covalent interactions, such as hydrogen bonds and π-π stacking. A critical aspect of this compound is its existence in tautomeric forms: the 4-hydroxypyridine form and the 4-pyridone form. chemtube3d.comchemtube3d.com The 4-pyridone tautomer is often favored and is aromatic due to the delocalization of the nitrogen lone pair into the ring. chemtube3d.com This tautomerism is crucial for its role in molecular recognition and self-assembly.
The design of host-guest systems, where a host molecule can bind a guest molecule, is a central theme in supramolecular chemistry. The 4-pyridone tautomer of this compound, with its hydrogen bond donor (N-H) and acceptor (C=O) sites, is an excellent candidate for constructing host molecules. These sites can interact with complementary functional groups on guest molecules, leading to the formation of stable host-guest complexes.
Research on related phenylpyridine-functionalized zwitterions has demonstrated their ability to form various solid-state structures, including polymorphs and solvates, which can include guest molecules within their crystal lattice. acs.org Similarly, this compound could be engineered into macrocyclic or cage-like host structures. The methylphenyl group provides a hydrophobic domain, which can be exploited for the encapsulation of nonpolar guest molecules within an aqueous phase. The pyridine ring itself can participate in cation-π interactions, further enhancing the binding capabilities of any host system derived from it.
The table below outlines potential host-guest systems that could be designed using this compound as a key building block.
| Host System Type | Potential Guest Molecules | Key Interactions |
| Macrocycle | Aromatic compounds, small organic molecules | Hydrogen bonding, π-π stacking, hydrophobic interactions |
| Molecular Tweezer | Planar aromatic molecules | π-π stacking between two phenylpyridine units |
| Self-Assembled Cage | Fullerenes, large organic dyes | Multiple hydrogen bonds, solvophobic effects |
Directed self-assembly is the process by which molecules spontaneously form ordered structures. The functional groups on this compound can guide this process with high specificity. The hydrogen bonding capabilities of the pyridone tautomer are a primary driver for self-assembly. For instance, molecules of this compound can form hydrogen-bonded dimers, which can then further assemble into one-dimensional tapes or two-dimensional sheets. The p-tolyl group plays a significant role in directing the packing of these assemblies through π-π stacking and van der Waals interactions.
Studies on other heterocyclic systems, such as 2,4-diaminotriazine functionalized colloids, have shown that specific hydrogen bonding patterns (in that case, a donor-acceptor-donor motif) can lead to predictable aggregation, which can be inhibited by a complementary molecule, demonstrating a molecular recognition mechanism. nih.gov The amide-like functionality in the 4-pyridone tautomer of this compound can be expected to direct similar self-assembly processes. chemtube3d.com The interplay between hydrogen bonding and π-stacking can lead to the formation of complex and functional supramolecular architectures, such as liquid crystals or gel-phase materials. rsc.orgnih.gov
Utility as a Building Block in Complex Molecule Synthesis
The structural framework of this compound makes it a valuable synthon, or building block, in the synthesis of more complex molecules. youtube.comyoutube.com Its reactivity can be selectively controlled at several positions, allowing for its incorporation into larger, multifunctional compounds.
The 4-hydroxy-2-pyridone core is found in various natural products with diverse biological activities, highlighting the importance of this scaffold in medicinal chemistry. researchgate.net Synthetic methodologies that utilize 4-hydroxy-2-pyridone derivatives are therefore of significant interest. For example, these derivatives have been used to prepare bis(pyridyl)methanes, which have been evaluated for their antitumor properties. nih.gov The presence of the hydroxyl group and the reactive positions on the pyridine ring allow for a variety of chemical transformations.
The following table summarizes the key reactive sites and potential transformations for this compound as a synthetic building block.
| Reactive Site | Potential Transformation | Resulting Structure |
| 4-OH group | O-alkylation, O-acylation | Ethers, Esters |
| N-H (pyridone) | N-alkylation, N-arylation | N-substituted pyridones |
| C-H on pyridine ring | Halogenation, Nitration | Substituted pyridones |
| Methyl group | Oxidation | Carboxylic acid |
Contributions to Fundamental Mechanistic Organic Chemistry
The study of this compound can provide significant insights into fundamental principles of organic chemistry, particularly in the areas of tautomerism and reaction mechanisms.
The tautomeric equilibrium between the 4-hydroxypyridine and 4-pyridone forms is a classic example of prototropy and is sensitive to solvent, temperature, and pH. chemtube3d.comwayne.eduresearchgate.net Detailed experimental and computational studies on this equilibrium can provide valuable data on the relative stabilities of tautomers and the energetic barriers to their interconversion. wayne.eduacs.org Ab initio calculations have been used to estimate the relative stabilities of such tautomers, showing that while 2-pyridone is slightly more stable than 2-hydroxypyridine, 4-hydroxypyridine is more stable than 4-pyridone in the gas phase. wayne.edu However, in solution, the pyridone form is often favored due to intermolecular hydrogen bonding. chemtube3d.com
The reactivity of this compound also presents interesting mechanistic questions. As a nucleophile, it is an ambident system, with potential for reaction at either the nitrogen or the oxygen atom. researchgate.net Studies on the reaction of hydroxypyridines with electrophiles have shown that 4-hydroxypyridine tends to react at the nitrogen atom, while the 3-isomer reacts at the oxygen, and the 2-isomer can react at both sites. researchgate.net Investigating the factors that control the regioselectivity of these reactions for this compound, such as the nature of the electrophile, solvent, and counter-ion, can provide a deeper understanding of the principles of hard and soft acid-base (HSAB) theory and kinetic versus thermodynamic control.
Conclusion and Future Research Directions
Synthesis and Reactivity Challenges and Opportunities for 4-Hydroxy-2-(4-methylphenyl)pyridine
A significant challenge in the reactivity of this molecule stems from its nature as an ambident nucleophile. The presence of both a hydroxyl group and a pyridine (B92270) nitrogen means that reactions with electrophiles can occur at either the oxygen or the nitrogen atom. researchgate.net 2-hydroxypyridine, for instance, reacts to form a mixture of N- and O-substituted products. researchgate.net Controlling this regioselectivity for this compound is a critical challenge that must be overcome to reliably produce specific derivatives for further study.
However, these challenges are matched by significant opportunities. The development of novel catalytic systems or reaction conditions that favor one reaction site over the other would be a substantial advancement. Furthermore, the molecule's ability to act as a ligand, binding to metal ions via its pyridine and hydroxyl groups, opens up opportunities in coordination chemistry and catalysis. smolecule.comosti.gov The structural complexity that arises from its reactions with metal alkoxides suggests that it could be a precursor to novel inorganic-organic hybrid materials. osti.gov
| Aspect | Challenges | Opportunities |
|---|---|---|
| Synthesis | Low yields in traditional multi-step processes. google.com | Developing economical, high-yield, one-pot syntheses. google.comresearchgate.net |
| Reactivity | Controlling regioselectivity due to being an ambident nucleophile (N vs. O attack). researchgate.net | Exploiting its role as a ligand for metal ions in coordination chemistry. smolecule.com |
| Derivatization | Potential for complex and difficult-to-separate product mixtures. researchgate.net | Creating novel derivatives for advanced materials and catalytic applications. osti.gov |
Prospects for Advanced Materials and Catalytic Applications
The functional groups of this compound—a hydroxyl group and a nitrogen-containing heterocyclic ring—are hallmarks of molecules used in advanced materials and catalysis. smolecule.com The pyridine moiety can act as a ligand to coordinate with metal ions, suggesting potential applications in creating novel catalysts. smolecule.comchemicalbook.com This property is analogous to how other pyridine derivatives are used to prepare chloro complexes with metals like nickel, copper, and cobalt. chemicalbook.com
In the realm of advanced materials, there is significant potential for incorporating this molecule into larger structures. For example, related hydroxyphenyl-terpyridine ligands have been successfully grafted onto multiwalled carbon nanotubes to create novel materials for the remediation of heavy metal ions from wastewater. researchgate.net Similarly, resins functionalized with hydroxypyridine derivatives have been developed for the selective recovery of critical metals like rhenium from industrial process streams. mdpi.com This suggests that this compound could serve as a functional monomer or surface modifier for polymers, sorbents, and nanocomposites designed for environmental or separation applications. Furthermore, the enzymes involved in the biodegradation of hydroxypyridines could themselves be harnessed as biocatalysts for green chemistry applications. nih.gov
| Application Area | Prospective Use of this compound | Supporting Rationale |
|---|---|---|
| Homogeneous Catalysis | As a ligand for transition metal catalysts. | Pyridine and hydroxyl groups are effective at binding metal ions. smolecule.com |
| Heterogeneous Catalysis | Immobilized onto solid supports (e.g., silica, polymers) to create recyclable catalysts. | Analogous to other functionalized amine resins used for metal recovery. mdpi.com |
| Advanced Materials | Functionalization of nanomaterials like carbon nanotubes or graphene. | Related terpyridine derivatives enhance properties of MWCNTs for wastewater treatment. researchgate.net |
| Environmental Remediation | Component of selective sorbents for heavy or precious metal capture. | Amine-modified resins show high affinity and selectivity for metal ions like Re(VII). mdpi.com |
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery
| AI/ML Technique | Specific Application to the Compound | Potential Outcome |
|---|---|---|
| Property Prediction (QSAR) | Predict physicochemical properties, solubility, and potential bioactivity. nih.gov | Prioritize experimental resources on derivatives with the most promising profiles. |
| Reaction Prediction | Forecast outcomes and yields of synthetic reactions. rsc.org | Design more efficient and selective synthesis pathways. |
| Virtual Screening | Screen large virtual libraries of related compounds for specific applications. | Identify novel candidates for catalysis or materials science without initial synthesis. |
| De Novo Design | Generate novel molecular structures based on the hydroxypyridine scaffold for targeted functions. | Discover entirely new molecules with enhanced performance characteristics. |
Remaining Knowledge Gaps and Promising Avenues for Future Inquiry
Despite the promising outlook, significant knowledge gaps for this compound persist. The most fundamental gap is the lack of extensive experimental data specifically for this compound. smolecule.com Its precise physical, chemical, and electronic properties have not been thoroughly characterized.
Promising avenues for future inquiry are therefore numerous:
Systematic Synthesis and Characterization: A foundational study is needed to establish an optimized, scalable synthesis and to fully characterize the compound using modern analytical techniques (NMR, IR, X-ray crystallography, etc.).
Reactivity Mapping: A comprehensive investigation into its reactivity with various electrophiles is required to understand and control the N- versus O-alkylation/acylation, which is crucial for any subsequent application.
Experimental Validation of Catalytic Potential: While the potential exists on paper, future work must involve synthesizing metal complexes with this ligand and testing their catalytic activity in relevant organic transformations.
Fabrication and Testing of Materials: Research should be directed at incorporating the molecule into polymers or onto surfaces and evaluating the performance of these new materials in applications like ion sensing, environmental remediation, or as components in electronic devices.
Bridging In Silico and Experimental Work: A powerful future direction involves using AI/ML to predict novel derivatives with enhanced properties and then synthesizing these specific targets to validate the computational models. This iterative cycle of prediction and experimentation represents the modern paradigm of chemical discovery and holds the key to unlocking the true potential of this compound. medium.com
In essence, this compound is a molecule of significant latent potential. Addressing the current knowledge gaps through a concerted effort in synthesis, reactivity studies, and applied materials science—all guided by the power of computational chemistry—will undoubtedly pave the way for exciting discoveries.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-hydroxypyridine |
| 3-hydroxypyridine |
| 4-hydroxypyridine (B47283) |
| 4-Hydroxy-2-(4-hydroxymethylphenyl)pyridine |
| 4′-(4-hydroxyphenyl)-2,2′:6′,2′′-terpyridine |
| 2-amino-3-hydroxypyridine |
| 1-chloro-2,4,6-trinitrobenzene |
| Nickel |
| Copper |
| Cobalt |
| Rhenium |
Q & A
Q. What established synthetic methodologies are available for 4-Hydroxy-2-(4-methylphenyl)pyridine, and how do reaction conditions influence yield?
Synthesis of pyridine derivatives often involves cyclocondensation of ketone or aldehyde precursors with ammonia sources under acidic/basic conditions. For example, Methyl 5-(4-methylphenyl)pyridine-2-carboxylate synthesis employs cyclization reactions in refluxing aqueous acid/base, where pH controls intermediate protonation and stability . Researchers should optimize catalysts (e.g., Pd/Cu) and solvents (DMF/toluene) using design-of-experiment (DOE) approaches, tracking progress via TLC/HPLC .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features confirm its structure?
High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR identifies substituent patterns. The hydroxyl group generates a broad peak at δ 10-12 ppm, and aromatic protons resonate between δ 6.8-8.2 ppm. FT-IR validates hydroxyl (3200-3600 cm⁻¹) and aromatic C=C (1450-1600 cm⁻¹) stretches. Compare computational spectral data from PubChem to resolve ambiguities .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Treat as a Category 4 acute toxin (oral/dermal/inhalation). Use PPE (gloves, goggles), work in a fume hood, and store in airtight containers under inert gas. Emergency procedures include immediate decontamination and medical consultation for exposure, as outlined in pyridine derivative safety guidelines .
Q. How can researchers purify this compound to >95% purity?
Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water). Monitor purity via HPLC with UV detection at 254 nm. For hygroscopic batches, employ azeotropic drying with toluene .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
Discrepancies in cell-based assays may stem from metabolic instability or off-target effects. Use orthogonal assays (e.g., surface plasmon resonance for binding kinetics, qPCR for gene expression) to validate target engagement. Dose-response studies in isogenic cell lines (e.g., PPARγ-knockout models) isolate compound-specific effects, as demonstrated for fluorophenylpyridine analogs .
Q. How does computational modeling predict the reactivity of this compound in nucleophilic substitutions?
Density functional theory (DFT) calculations reveal the hydroxyl group’s electron-donating effects lower activation energy in SNAr reactions. Simulate transition states with solvation models (e.g., COSMO-RS) to predict regioselectivity. Compare with experimental kinetic data from nitrobenzenesulfonylpiperazine analogs .
Q. What mechanistic insights guide the optimization of this compound’s catalytic activity in cross-coupling reactions?
The hydroxyl group enhances Pd-catalyzed Suzuki-Miyaura coupling by stabilizing oxidative addition intermediates. Protect the hydroxyl as a silyl ether to prevent catalyst poisoning, then deprotect post-reaction. Kinetic studies show 2-3× yield improvements in anhydrous DMF versus THF, as seen in sulfonylpiperidine syntheses .
Q. How do structural modifications alter the compound’s photophysical properties for sensor applications?
Introduce electron-withdrawing groups (e.g., -NO₂) to redshift fluorescence emission. Time-dependent DFT (TD-DFT) predicts excitation wavelengths, while steady-state fluorescence spectroscopy validates Stokes shifts. Compare with methoxyphenylpyrrolidine derivatives to correlate substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
